molecular formula C10H8N4OS B4769716 [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile

Cat. No.: B4769716
M. Wt: 232.26 g/mol
InChI Key: FSNKWMVHDRGCMX-UHFFFAOYSA-N
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Description

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be compared with other quinazolinone derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and diverse biological activities make it a valuable target for further study and development.

Properties

IUPAC Name

2-(3-amino-4-oxoquinazolin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c11-5-6-16-10-13-8-4-2-1-3-7(8)9(15)14(10)12/h1-4H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNKWMVHDRGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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